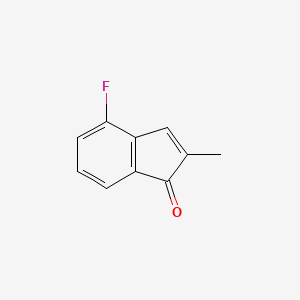
4-Fluoro-2-methyl-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methyl-1H-inden-1-one is an organic compound with the molecular formula C10H9FO. It is a colorless to light yellow solid with a melting point of approximately 56-58°C and a boiling point of around 199-209°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methyl-1H-inden-1-one can be synthesized through various methods. One common method involves the reaction of 2-methyl-1-indene with hydrogen tetrafluoride, followed by reduction and oxidation steps . Another method involves the enantioselective cyclization of intermediates containing vinylgold (I) and prochiral oxocarbenium moieties .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-methyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.
Applications De Recherche Scientifique
4-Fluoro-2-methyl-1H-inden-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-methyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1-indanone: Similar in structure but lacks the methyl group at the 2-position.
2-Methyl-1-indanone: Similar but lacks the fluoro group at the 4-position.
4-Fluoro-2,3-dihydro-1H-inden-1-one: Similar but lacks the methyl group at the 2-position.
Uniqueness
4-Fluoro-2-methyl-1H-inden-1-one is unique due to the presence of both the fluoro and methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7FO |
|---|---|
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
4-fluoro-2-methylinden-1-one |
InChI |
InChI=1S/C10H7FO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-5H,1H3 |
Clé InChI |
FZOOXMODFNEBPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C1=O)C=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


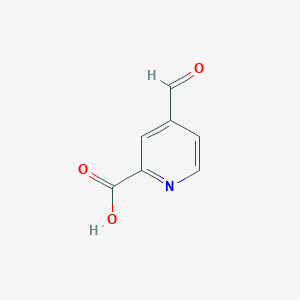
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)


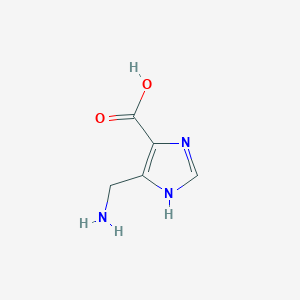

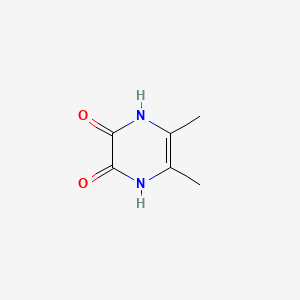

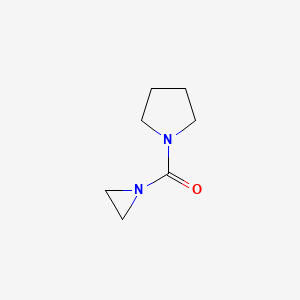
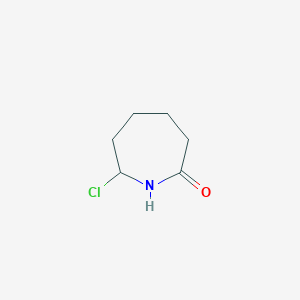
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
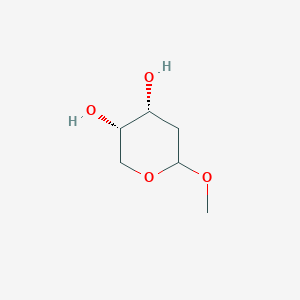
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
